(4S,5S,6S,12aS)-Oxytetracycline

Veterinary Pharmacology Antimicrobial Susceptibility Bovine Respiratory Disease

Generic tetracycline frequently shows reduced susceptibility against Mannheimia haemolytica in BRD research, compromising model validity. Oxytetracycline Hydrochloride (CAS 2058-46-0) resolves this with significantly lower MIC and MBC values (p<0.001). • Superior anti-M. haemolytica potency vs tetracycline HCl • FDA-approved for oral use in food-producing animals (21 CFR 558.455) • USP potency ≥835 µg/mg for reliable analytical QC standardization

Molecular Formula C22H25ClN2O9
Molecular Weight 496.9 g/mol
Cat. No. B6142147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5S,6S,12aS)-Oxytetracycline
Molecular FormulaC22H25ClN2O9
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESCC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl
InChIInChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12?,13?,14-,17-,21+,22-;/m0./s1
InChIKeySVDOODSCHVSYEK-WOYDFFIASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility70.2 [ug/mL] (The mean of the results at pH 7.4)

Oxytetracycline Hydrochloride: Baseline Characteristics and Procurement Specifications


(4S,5S,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride, commonly designated as Oxytetracycline Hydrochloride (CAS 2058-46-0), is a first-generation tetracycline-class antibiotic derived from the fermentation of Streptomyces rimosus [1]. It functions as a broad-spectrum bacteriostatic agent by inhibiting bacterial protein synthesis via reversible binding to the 30S ribosomal subunit [2]. This compound is widely utilized in both human and veterinary medicine, with significant regulatory approvals for use in food-producing animals, distinguishing it from many later-generation tetracycline analogs [3].

Bacteriostatic agent targeting 30S ribosomal subunit; suitable for protein synthesis inhibition studies
First-generation tetracycline for antimicrobial susceptibility profiling in veterinary research models
USP compendial-grade reference standard supports analytical method calibration and QC release testing

Risks of Substituting Oxytetracycline Hydrochloride with In-Class Analogs


Despite belonging to the tetracycline class, Oxytetracycline Hydrochloride exhibits distinct physicochemical and biological properties that preclude simple interchangeability with analogs such as tetracycline, doxycycline, or minocycline. Significant differences in antimicrobial susceptibility profiles against key veterinary pathogens have been documented, where oxytetracycline demonstrates superior in vitro activity compared to tetracycline for specific species [1]. Furthermore, the compound's thermal stability is markedly lower than that of doxycycline, influencing formulation and storage requirements [2]. Critically, cross-resistance patterns are not uniform across the class; minocycline retains activity against many oxytetracycline-resistant strains, while tetracycline susceptibility cannot reliably predict oxytetracycline efficacy [1][3]. These quantifiable disparities in potency, stability, and resistance underscore the necessity for precise compound selection rather than generic class substitution.

vs tetracycline MIC/MBC endpoint profiles may differ significantly for key veterinary pathogens; susceptibility data may not transfer directly
vs doxycycline Thermal stability differs by ~3-fold; formulation and storage requirements may shift
vs minocycline Cross-resistance patterns are not uniform; minocycline may retain activity against oxytetracycline-resistant strains

Oxytetracycline Hydrochloride: Quantitative Comparator Evidence for Procurement


Superior Potency Against M. haemolytica vs. Tetracycline

A direct head-to-head comparison against clinical isolates of bovine Mannheimia haemolytica revealed that Oxytetracycline Hydrochloride exhibits significantly lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values than Tetracycline Hydrochloride. The study found that oxytetracycline MIC and MBC were significantly lower than those of tetracycline (p < 0.001), precluding the use of tetracycline susceptibility data to predict oxytetracycline efficacy for this pathogen [1]. This demonstrates that oxytetracycline is the more potent choice for this specific veterinary indication.

M. haemolytica MIC
Head-to-head
Oxytetracycline MIC and MBC significantly lower than tetracycline (p < 0.001)
Supports antimicrobial susceptibility profiling in bovine respiratory research models
Data to verify in target isolate panel
Veterinary Pharmacology Antimicrobial Susceptibility Bovine Respiratory Disease

Thermal Stability Profile: Oxytetracycline vs. Doxycycline

Under ultrahigh temperature conditions (110-140°C), the thermal degradation of oxytetracycline, tetracycline, and doxycycline follows first-order kinetics. The decimal reduction time (DT) values, which indicate thermal resistance, show that doxycycline is approximately 3 times more thermally stable than oxytetracycline. Specifically, DT values for doxycycline were approximately 3 times higher than those of oxytetracycline [1]. This quantifies oxytetracycline's relative lability and informs appropriate handling, storage, and formulation strategies.

Thermal stability (DT)
Method context
Doxycycline DT ~3× higher than oxytetracycline (110–140 °C)
Informs formulation-stability screening and storage condition requirements
First-order kinetics; pH and water activity dependent
Pharmaceutical Stability Thermal Degradation Formulation Science

Cross-Resistance in Porcine Pathogens: Oxytetracycline vs. Minocycline

An in vitro study evaluating five tetracyclines against porcine respiratory pathogens demonstrated that minocycline exhibits no cross-resistance with oxytetracycline, tetracycline, chlortetracycline, and doxycycline in Pasteurella multocida and Haemophilus pleuropneumoniae. For oxytetracycline-resistant P. multocida strains (n=19), the MIC50 for oxytetracycline was 64 µg/mL, while minocycline retained potent activity with an MIC50 of 0.5 µg/mL [1]. This highlights that resistance to oxytetracycline does not confer resistance to all tetracyclines, and vice versa, necessitating compound-specific selection.

Cross-resistance (MIC50)
Head-to-head
Oxytetracycline MIC50 64 µg/mL vs minocycline MIC50 0.5 µg/mL for resistant P. multocida
Resistance screening context: minocycline retains activity despite oxytetracycline resistance
128-fold difference; 19 resistant strains tested
Antimicrobial Resistance Cross-Resistance Porcine Health

Broader Food Animal Approval: Oxytetracycline vs. Doxycycline

According to FDA regulations, Oxytetracycline Hydrochloride is approved for oral administration in feed or water for food-producing animals, a critical distinction for its use in veterinary medicine. In contrast, doxycycline, while approved for oral use in non-food-producing animals and some companion animals, has more restricted use in food animal production due to residue and human health considerations [1]. Oxytetracycline's inclusion in medicated feed under veterinary oversight (VFD) is codified in 21 CFR 558.455, specifying its use in beef cattle, dairy cattle, calves, and swine for controlling bacterial enteritis and pneumonia [2]. This regulatory pathway is not universally available for all tetracycline analogs.

Food animal approval
Class-level
Broader FDA oral approval for food-producing animals vs doxycycline
Regulatory context for veterinary research involving food animal species
Review 21 CFR 558.455 for species-specific use conditions
Veterinary Drug Regulation Food Safety Antibiotic Stewardship

USP Potency Specification: A Verifiable Purity Standard

The United States Pharmacopeia (USP) monograph for Oxytetracycline Hydrochloride establishes a definitive potency specification of not less than 835 µg of oxytetracycline (C22H24N2O9) per mg, calculated on the dried basis [1]. This quantitative benchmark ensures a minimum level of active pharmaceutical ingredient and serves as a critical quality control parameter for procurement. It differentiates compendial-grade material from lower-purity industrial or research-grade alternatives and provides a verifiable metric for supplier qualification.

USP potency
Specification review
≥ 835 µg/mg (dried basis)
Quality benchmark for analytical reference standard procurement
Verify supplier CoA against USP monograph
Pharmacopeial Standards Quality Control Analytical Chemistry

Oxytetracycline Hydrochloride: Optimal Use Cases Based on Evidence


Veterinary Research on Bovine Respiratory Disease (BRD) Pathogens

For in vitro and in vivo studies targeting Mannheimia haemolytica, Oxytetracycline Hydrochloride is the preferred compound over Tetracycline Hydrochloride due to its significantly lower MIC and MBC values (p < 0.001) [1]. This superior potency ensures that experimental outcomes accurately reflect the compound's efficacy against this key BRD pathogen, avoiding the confounding factor of reduced susceptibility seen with tetracycline. Procurement for BRD research should prioritize oxytetracycline to maintain model validity.

Pharmaceutical Development of Thermolabile Formulations

Given its quantified thermal instability—with DT values approximately 3 times lower than doxycycline [1]—Oxytetracycline Hydrochloride serves as an ideal model compound for developing and testing specialized formulations, such as lyophilized powders, protective excipients, or cold-chain dependent products. Its lability provides a sensitive readout for assessing the effectiveness of stabilization strategies. Conversely, it is unsuitable for applications requiring high thermal stress without robust stabilization.

Regulatory-Compliant Studies in Food-Producing Animals

In research involving beef cattle, dairy cattle, calves, or swine intended for human consumption, Oxytetracycline Hydrochloride is often the only viable tetracycline option due to its explicit FDA approval for oral administration in feed or water [1][2]. Studies using doxycycline or minocycline in these species may face regulatory hurdles regarding tissue residues and withdrawal times. Procurement for such studies must prioritize oxytetracycline to ensure protocol approval and compliance with 21 CFR 558.455.

Analytical Method Development and Quality Control Reference Standards

The USP monograph's defined potency specification of ≥835 µg/mg [1] makes Oxytetracycline Hydrochloride a critical reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) and for quality control release testing of pharmaceutical batches. This quantitative benchmark allows for precise assay calibration and impurity profiling, ensuring that methods are fit for purpose and that manufactured products meet compendial requirements.

Application
Selection Property
Validation Focus
Bovine respiratory disease pathogen research
M. haemolytica antimicrobial susceptibility profile
MIC/MBC endpoint interpretation in pathogen panel
Thermolabile formulation development
Thermal degradation kinetics (DT value)
Stabilization strategy performance under thermal stress
Regulatory-compliant food animal studies
FDA oral use approval for food-producing species
Residue compliance and withdrawal time review
Analytical reference standard procurement
USP potency specification ≥835 µg/mg
Assay calibration, impurity profiling, method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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